molecular formula C13H10N2O2S B2496826 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338750-50-8

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2496826
CAS No.: 338750-50-8
M. Wt: 258.3
InChI Key: MYUMGHUOGAWHNW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidinone class, which is known for its diverse biological activities. The presence of a methoxyphenyl group enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 4-methoxyphenylamidine with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the desired thieno[2,3-d]pyrimidinone ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed carbonylation reactions has been proposed for the synthesis of related thieno[2,3-d]pyrimidine derivatives . This method offers a scalable and efficient route for the production of these compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidinones, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique methoxyphenyl substitution, which enhances its biological activity and potential therapeutic applications. Its diverse reactivity and ability to undergo various chemical transformations make it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMGHUOGAWHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325748
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338750-50-8
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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